molecular formula C9H9NO3 B3108784 Methyl 4-[(hydroxyimino)methyl]benzoate CAS No. 168699-41-0

Methyl 4-[(hydroxyimino)methyl]benzoate

Cat. No.: B3108784
CAS No.: 168699-41-0
M. Wt: 179.17 g/mol
InChI Key: VVHXCSFDEMZQFY-POHAHGRESA-N
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Description

Methyl 4-[(hydroxyimino)methyl]benzoate: is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . It is also known by other names such as 4-(Carbomethoxy)benzaldehyde oxime and 4-methoxycarbonylbenzaldehyde oxime . This compound is characterized by the presence of a hydroxyimino group attached to a methyl benzoate structure.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(hydroxyimino)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Methyl 4-[(hydroxyimino)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(hydroxyimino)methyl]benzoate involves its interaction with specific molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Methyl 4-[(hydroxyimino)methyl]benzoate is unique due to its specific structure and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

CAS No.

168699-41-0

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 4-[(Z)-hydroxyiminomethyl]benzoate

InChI

InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3/b10-6-

InChI Key

VVHXCSFDEMZQFY-POHAHGRESA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=NO

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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